![molecular formula C11H11NO2 B13660573 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of three methyl groups at positions 2, 6, and 7 further distinguishes it from other oxazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction typically proceeds under reflux conditions, leading to the formation of the desired oxazine compound .
Another method involves the use of gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a 6-exo-dig cyclization pathway, yielding the oxazine product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of dihydro analogs.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to anticancer effects through the inhibition of cell proliferation and induction of apoptosis .
類似化合物との比較
2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other oxazine derivatives and similar heterocyclic compounds:
4H-Benzo[d][1,3]oxazin-4-one: Lacks the three methyl groups, resulting in different chemical properties and reactivity.
Quinazolinones: Similar in structure but contain a nitrogen atom in place of the oxygen atom in the oxazine ring.
Pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2,6,7-trimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-6-4-9-10(5-7(6)2)12-8(3)14-11(9)13/h4-5H,1-3H3 |
InChIキー |
TXCLXBACUSXMHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(OC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


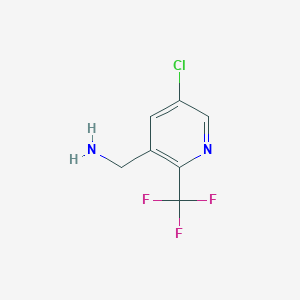
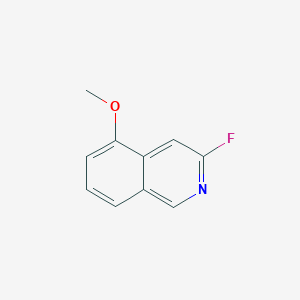
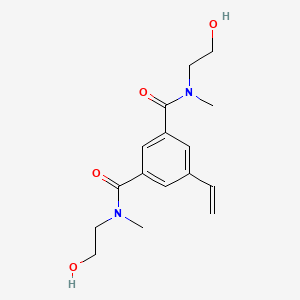

![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
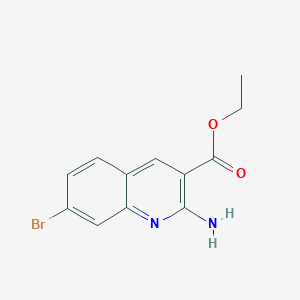
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)
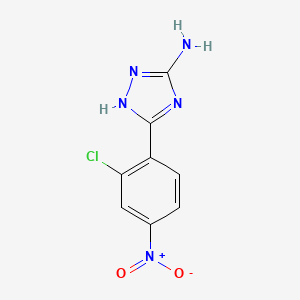
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
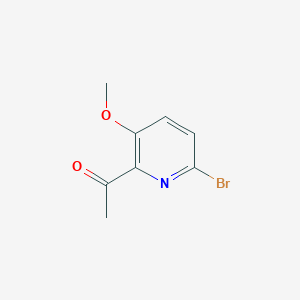
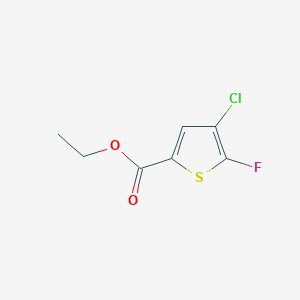
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
